Cas no 2172621-65-5 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbut-2-enoic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbut-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbut-2-enoic acid
- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbut-2-enoic acid
- 2172621-65-5
- EN300-1475571
-
- インチ: 1S/C27H32N2O5/c1-3-4-9-19(16-25(30)28-15-14-18(2)26(31)32)29-27(33)34-17-24-22-12-7-5-10-20(22)21-11-6-8-13-23(21)24/h5-8,10-14,19,24H,3-4,9,15-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/b18-14+
- InChIKey: LADDQPXQKJCVRT-NBVRZTHBSA-N
- SMILES: O(C(NC(CC(NC/C=C(/C(=O)O)\C)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 464.23112213g/mol
- 同位素质量: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 12
- 複雑さ: 715
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 4.4
- トポロジー分子極性表面積: 105Ų
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbut-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1475571-50mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbut-2-enoic acid |
2172621-65-5 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1475571-10000mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbut-2-enoic acid |
2172621-65-5 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1475571-1.0g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbut-2-enoic acid |
2172621-65-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1475571-500mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbut-2-enoic acid |
2172621-65-5 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1475571-1000mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbut-2-enoic acid |
2172621-65-5 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1475571-5000mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbut-2-enoic acid |
2172621-65-5 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1475571-100mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbut-2-enoic acid |
2172621-65-5 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1475571-250mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbut-2-enoic acid |
2172621-65-5 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1475571-2500mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-2-methylbut-2-enoic acid |
2172621-65-5 | 2500mg |
$6602.0 | 2023-09-29 |
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbut-2-enoic acid 関連文献
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbut-2-enoic acidに関する追加情報
Research Briefing on 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbut-2-enoic acid (CAS: 2172621-65-5)
In recent years, the compound 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbut-2-enoic acid (CAS: 2172621-65-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, peptide synthesis, and targeted therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the unsaturated carboxylic acid moiety makes it a versatile intermediate in organic and medicinal chemistry.
Recent studies have focused on the synthesis and functionalization of this compound to enhance its utility in peptide coupling reactions. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild conditions. Researchers have reported improved yields and purity of peptides when using 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbut-2-enoic acid as a building block, highlighting its potential in the production of complex peptide-based therapeutics.
In addition to its role in peptide synthesis, this compound has been investigated for its bioactivity. Preliminary in vitro studies suggest that derivatives of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbut-2-enoic acid exhibit moderate inhibitory effects on certain enzymatic targets, including proteases involved in inflammatory pathways. These findings open new avenues for the development of anti-inflammatory and immunomodulatory agents.
Furthermore, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have enabled more precise characterization of this compound and its derivatives. These techniques have been instrumental in ensuring the quality and consistency of batches produced for research and development purposes.
Looking ahead, the exploration of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbut-2-enoic acid is expected to expand into new therapeutic areas, including oncology and neurodegenerative diseases. Its modular structure allows for the introduction of various functional groups, enabling the design of tailored molecules with enhanced pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of these discoveries into clinical applications.
In conclusion, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbut-2-enoic acid (CAS: 2172621-65-5) represents a promising candidate in the realm of chemical biology and drug development. Its versatility, combined with ongoing research efforts, underscores its potential to contribute to the next generation of therapeutic agents. Continued investigation into its synthesis, bioactivity, and applications will be essential to fully realize its capabilities.
2172621-65-5 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbut-2-enoic acid) Related Products
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)
- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)
- 2287271-17-2(1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)
- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)
- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)




